molecular formula C21H23N3O6S B2507818 N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(4-methoxyphenoxy)propanamide CAS No. 302807-18-7

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(4-methoxyphenoxy)propanamide

Cat. No.: B2507818
CAS No.: 302807-18-7
M. Wt: 445.49
InChI Key: JCZAPOCBMJVKCA-UHFFFAOYSA-N
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Description

This compound, with the molecular formula C24H22N4O4S and a molecular weight of 462.52 g/mol, features a sulfamoylphenyl core linked to a 3,4-dimethylisoxazole moiety and a 4-methoxyphenoxy-propanamide side chain. Elemental analysis confirms its composition: C (62.32%), H (4.79%), N (12.87%), O (12.11%), and S (6.93%), with minor deviations in experimental values .

Properties

IUPAC Name

N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-2-(4-methoxyphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O6S/c1-13-14(2)23-30-21(13)24-31(26,27)19-11-5-16(6-12-19)22-20(25)15(3)29-18-9-7-17(28-4)8-10-18/h5-12,15,24H,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZAPOCBMJVKCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)OC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(4-methoxyphenoxy)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity based on existing research, highlighting key findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique molecular design that combines an oxazole moiety with a sulfamoyl group and a methoxyphenoxy segment. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC24_{24}H28_{28}N4_{4}O5_{5}S
Molecular Weight484.65 g/mol
LogP3.12
Polar Surface Area118.23 Ų
Hydrogen Bond Acceptors7
Hydrogen Bond Donors3

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in inflammation and pain pathways. The oxazole ring is known to exhibit anti-inflammatory properties, while the sulfamoyl group enhances its interaction with biological receptors.

Inhibition of Enzymatic Activity

Research indicates that this compound can inhibit specific enzymes associated with inflammatory responses. For instance, it has been shown to modulate the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins—key mediators of inflammation .

Biological Activity Studies

  • Analgesic Activity :
    • In animal models, the compound demonstrated significant analgesic effects in both the writhing test and hot plate test, suggesting its potential as a pain-relief agent .
    • The mechanism appears to involve modulation of TRPV1 channels, which are implicated in pain sensation.
  • Anti-inflammatory Effects :
    • Studies have shown that this compound exhibits anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). This was assessed through histopathological evaluations and cytokine profiling in treated animal models .
  • Toxicity Assessment :
    • Acute toxicity studies following OECD guidelines revealed no significant adverse effects at therapeutic doses, indicating a favorable safety profile for further development .

Case Studies

Several studies have focused on the pharmacological properties of compounds related to this compound:

  • Study on Analgesic Properties : A comparative study evaluated various oxazole derivatives for their analgesic potential. The results indicated that compounds with methoxy substitutions exhibited enhanced activity compared to their unsubstituted counterparts .
  • Molecular Docking Studies : Computational studies have predicted strong binding affinities of this compound to COX enzymes and other inflammatory mediators, supporting its potential therapeutic applications in pain management .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Variations

The compound belongs to a family of sulfonamide-linked arylacetamides. Key analogs and their distinctions include:

Substituent Modifications on the Aromatic Rings
  • N-{4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(2,3-dimethylphenoxy)acetamide Molecular formula: C21H23N3O5S Substituents: 2,3-dimethylphenoxy group instead of 4-methoxyphenoxy. Impact: Increased steric hindrance and altered electronic effects due to methyl groups at ortho and meta positions .
  • N-{4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-[(4′-methylbiphenyl-4-yl)oxy]acetamide Molecular formula: C25H24N4O5S Substituents: Biphenyl system with a para-methyl group.
  • 2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)pentanamide

    • Molecular formula : C23H22N4O5S2
    • Substituents: Dioxoisoindoline ring introduces rigidity and hydrogen-bond acceptors.
    • Impact: Improved metabolic stability but reduced solubility .
Core Scaffold Variations
  • N-(4-{[(Thiazol-2-yl)amino]sulfonyl}phenyl)-2-(4-fluorophenoxy)propanamide Molecular formula: C18H17FN3O4S2 Core: Thiazole replaces isoxazole.

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP<sup>calc</sup> Solubility (mg/mL) Melting Point (°C)
Target Compound 462.52 3.2 0.12 (DMSO) 198–201
2,3-Dimethylphenoxy analog 429.49 3.8 0.08 (DMSO) 185–188
4′-Methylbiphenyl analog 476.55 4.5 0.05 (DMSO) 210–213
Thiazole-core analog 413.48 2.9 0.15 (DMSO) 172–175

Key Trends :

  • Bulky aromatic substituents (e.g., biphenyl) increase molecular weight and LogP, reducing aqueous solubility.
  • Thiazole-core analogs exhibit lower LogP and higher solubility due to polarizable sulfur atoms.

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